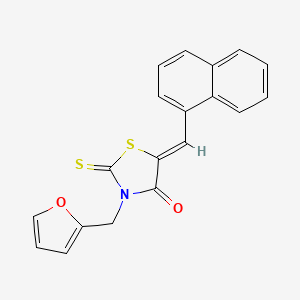![molecular formula C20H28N2O5 B12159064 Ethyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12159064.png)
Ethyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyrimidine core, which is a common structure in many biologically active molecules. The presence of multiple functional groups, including methoxy, methylbutoxy, and carboxylate, contributes to its diverse chemical reactivity and potential utility in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions often include:
Catalysts: Acidic catalysts such as hydrochloric acid or Lewis acids like zinc chloride.
Solvents: Ethanol or methanol are commonly used solvents.
Temperature: The reaction is usually carried out at reflux temperatures (around 70-80°C).
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized for higher yields and purity. This could involve:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product from by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy and methylbutoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Br₂, Cl₂) for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its structural similarity to natural substrates.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of Ethyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate depends on its interaction with biological targets. The compound may:
Bind to enzymes: Inhibiting or activating their activity.
Interact with receptors: Modulating signal transduction pathways.
Affect cellular processes: Such as apoptosis or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other tetrahydropyrimidine derivatives:
Ethyl 4-[3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the methylbutoxy group, which may affect its solubility and reactivity.
Ethyl 4-[3-methylbutoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the methoxy group, potentially altering its electronic properties and biological activity.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Eigenschaften
Molekularformel |
C20H28N2O5 |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
ethyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H28N2O5/c1-6-26-19(23)17-13(4)21-20(24)22-18(17)14-7-8-15(16(11-14)25-5)27-10-9-12(2)3/h7-8,11-12,18H,6,9-10H2,1-5H3,(H2,21,22,24) |
InChI-Schlüssel |
YGCKDYXHERROEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OCCC(C)C)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis(2-methoxyethyl) 2,6-dimethyl-4-[5-(4-sulfamoylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12158988.png)
![N-(4-chlorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B12158989.png)
![4-(3-chlorophenyl)-N-(2-{[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B12158997.png)

![2-chloro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12159018.png)

![2-methoxy-N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide](/img/structure/B12159028.png)
![9-(3,5-difluorophenyl)-6-(furan-2-yl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12159046.png)
![4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide](/img/structure/B12159054.png)
![N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12159063.png)
![6-Methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12159065.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide](/img/structure/B12159071.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12159075.png)
